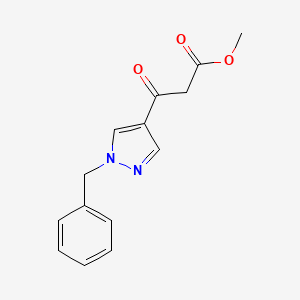
3-(1-苄基-1H-吡唑-4-基)-3-氧代丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester (Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学研究应用
Anticancer Applications
This compound has shown promise in the field of oncology. Derivatives of para-aminobenzoic acid (PABA), which share a similar core structure, have been investigated for their anticancer properties. They have been found to inhibit targeted enzymes effectively, suggesting potential use in cancer therapy .
Alzheimer’s Disease Therapy
Compounds related to Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate have been explored for their anti-Alzheimer’s properties. The ability to modulate biological processes relevant to Alzheimer’s disease makes them candidates for further research as therapeutic agents .
Antimicrobial Activity
The antimicrobial screening of PABA analogs has identified potent compounds with broad-spectrum activity. These findings indicate that Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate could be developed into new antimicrobial agents .
Antiviral Research
PABA derivatives have also been studied for their antiviral effects. The structural versatility of these compounds allows for the development of novel molecules that could potentially treat viral infections .
Antioxidant Properties
The antioxidant capacity of PABA-related compounds has been observed, which suggests that Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate may have applications in protecting cells from oxidative stress .
Anti-inflammatory Uses
Due to the observed anti-inflammatory properties of PABA compounds, there is potential for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate to be used in the treatment of inflammatory diseases .
Asthma Treatment
Research on xanthines, which are structurally related to pyrazol compounds, has led to the development of selective A2B adenosine receptor antagonists. These antagonists are hypothesized to provide therapeutic benefits in the treatment of asthma, suggesting a possible application for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate in respiratory disorders .
Pharmaceutical Building Block
Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate: can serve as a building block in pharmaceutical research and development. Its structural features make it suitable for creating a wide range of novel molecules with potential medical applications .
属性
IUPAC Name |
methyl 3-(1-benzylpyrazol-4-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14(18)7-13(17)12-8-15-16(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDSLKLTWRQYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

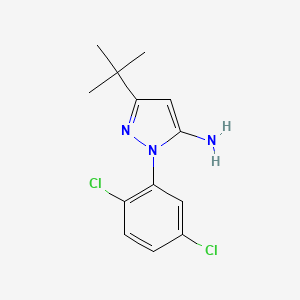
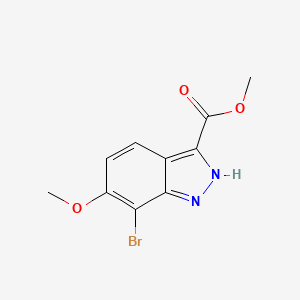

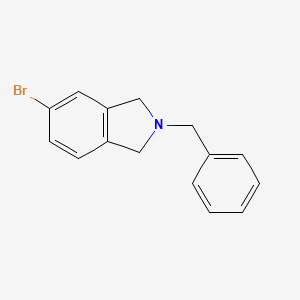

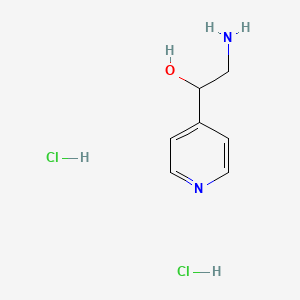
![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)

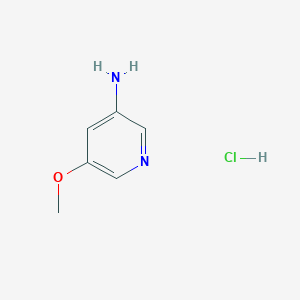

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)

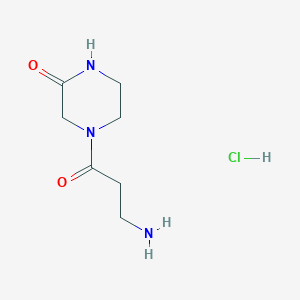
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)